

safety and handling guidelines for 3-Fluoro-5-iodobenzamide

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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzamide

Cat. No.: B15221429

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In-Depth Technical Guide: 3-Fluoro-5-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological significance of **3-Fluoro-5-iodobenzamide**. The information is compiled for use in research and development settings, with a focus on presenting clear, actionable data and methodologies.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **3-Fluoro-5-iodobenzamide** (CAS: 1261553-85-8) is not readily available in public literature, a robust safety profile can be inferred from the analysis of structurally similar compounds, such as 5-iodosalicylamide and 2-hydroxy-3-iodobenzamide. The following guidelines are based on this comparative analysis and should be implemented in all laboratory settings where this compound is handled.

Hazard Identification and Classification

Based on available data for analogous compounds, **3-Fluoro-5-iodobenzamide** should be handled as a substance with the potential for the following hazards:

- Skin Irritation (Category 2)[1][2]

- Serious Eye Irritation (Category 2)[1][2]
- Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3)[1][2]
- Acute Toxicity, Oral (Category 4 - Harmful if swallowed)[2]

GHS Hazard Summary Table

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure	3	H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral	4	H302: Harmful if swallowed[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is mandatory to ensure the safety of laboratory personnel.

Engineering Controls:

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
- Ensure that safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment:

- Eye/Face Protection: Chemical safety goggles or a face shield are required.

- **Skin Protection:** Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Lab coats or other protective apparel are necessary to prevent skin contact.
- **Respiratory Protection:** If working with the solid form where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

First Aid Measures

In the event of exposure, the following first-aid procedures should be followed immediately:

- **After Inhalation:** Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- **After Skin Contact:** Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.^[1]
- **After Eye Contact:** Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.^[1]
- **After Ingestion:** Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

While specific experimental protocols for **3-Fluoro-5-iodobenzamide** are not extensively published, a general synthetic methodology can be derived from patent literature describing the synthesis of similar halogenated aromatic compounds.

General Synthesis of Halogenated Benzamides

A plausible synthetic route to **3-Fluoro-5-iodobenzamide** may involve the amidation of a corresponding benzoic acid or acyl chloride. The following is a generalized protocol based on common organic synthesis techniques.

Materials:

- 3-Fluoro-5-iodobenzoic acid
- Thionyl chloride or oxalyl chloride
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or ammonium chloride and a non-nucleophilic base (e.g., triethylamine)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- **Activation of the Carboxylic Acid:** The 3-fluoro-5-iodobenzoic acid is dissolved in an anhydrous solvent such as DCM or THF under an inert atmosphere. A slight excess of thionyl chloride or oxalyl chloride is added dropwise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy).
- **Amidation:** The resulting acyl chloride solution is then slowly added to a cooled (0°C) solution of ammonia or a mixture of ammonium chloride and a base.
- **Quenching and Extraction:** The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography on silica gel to yield the final **3-Fluoro-5-iodobenzamide**.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of **3-Fluoro-5-iodobenzamide** are not widely reported. However, the benzamide functional group is a well-established pharmacophore in a class of drugs known as PARP inhibitors.[3] Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3][4]

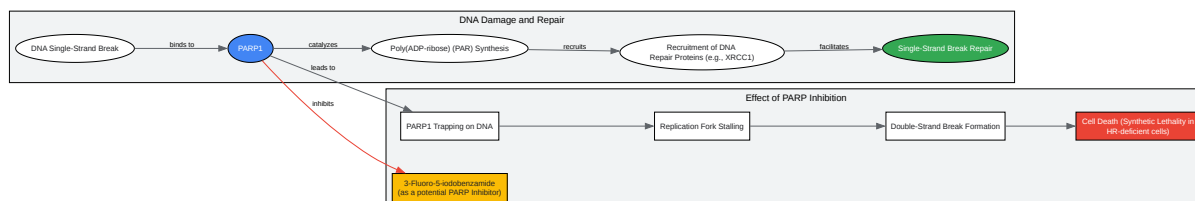
PARP Inhibition and the DNA Damage Response

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs).[3][4] When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[3]

PARP inhibitors act by competing with the NAD⁺ binding site of the PARP enzyme, preventing the synthesis of PAR and trapping PARP on the DNA.[3] This inhibition of SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. In cells with a deficient homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process known as synthetic lethality.[5]

Signaling Pathway Diagram

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

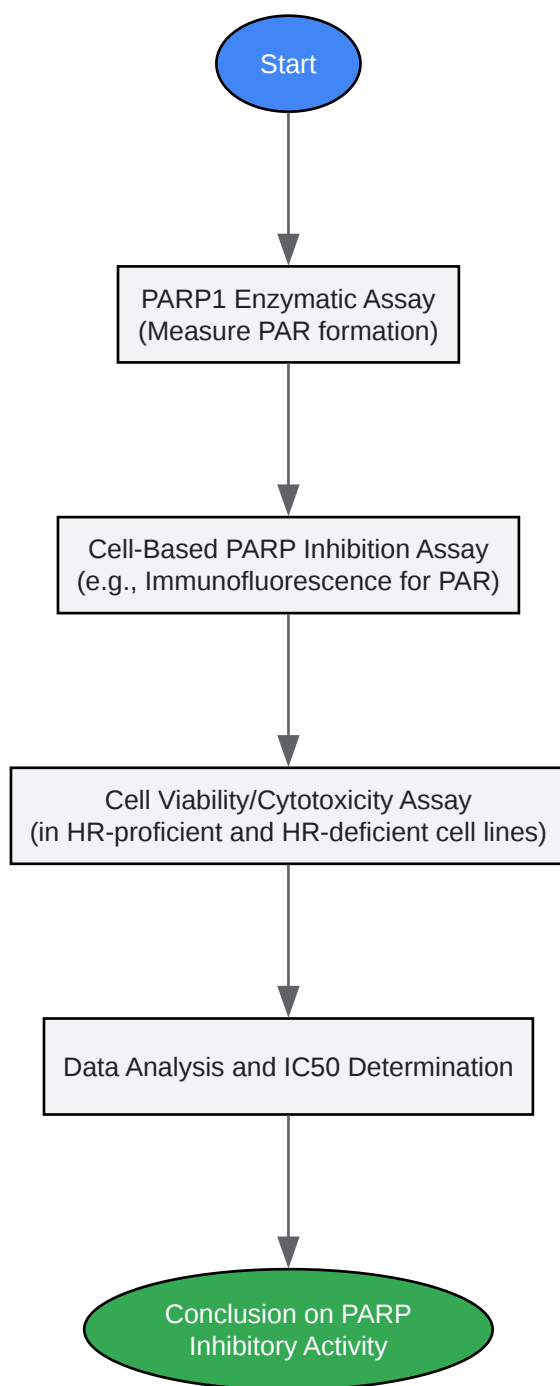


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Caption: PARP Signaling Pathway and Inhibition.

Experimental Workflow for Assessing PARP Inhibition

To determine if **3-Fluoro-5-iodobenzamide** acts as a PARP inhibitor, a series of in vitro experiments can be conducted.



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